3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
The compound (5Z)-3-[(furan-2-yl)methyl]-5-({4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a furan ring, a pyrido[1,2-a]pyrimidine core, and a thiazolidinone moiety, making it an interesting subject for research in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-[(furan-2-yl)methyl]-5-({4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-ylmethyl intermediate, followed by the formation of the pyrido[1,2-a]pyrimidine core through cyclization reactions. The final step involves the condensation of these intermediates with a thiazolidinone derivative under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
The compound (5Z)-3-[(furan-2-yl)methyl]-5-({4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrido[1,2-a]pyrimidine core can be reduced to yield dihydropyrimidine derivatives.
Substitution: The thiazolidinone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyrido[1,2-a]pyrimidine core can produce dihydropyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s potential as a bioactive molecule is explored. Its structural features suggest it may interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases.
Industry
In the industrial sector, the compound’s unique properties may be utilized in the development of new materials with specific functionalities, such as catalysts or sensors.
Mechanism of Action
The mechanism by which (5Z)-3-[(furan-2-yl)methyl]-5-({4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. These interactions may modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-3-[(furan-2-yl)methyl]-5-(methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
- (5Z)-3-[(furan-2-yl)methyl]-5-({4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (5Z)-3-[(furan-2-yl)methyl]-5-({4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one lies in its combination of structural features. The presence of the furan ring, pyrido[1,2-a]pyrimidine core, and thiazolidinone moiety provides a unique scaffold that can be further functionalized for various applications.
Properties
Molecular Formula |
C23H15N3O4S2 |
---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
(5Z)-3-(furan-2-ylmethyl)-5-[(4-oxo-2-phenoxypyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H15N3O4S2/c27-21-17(13-18-22(28)26(23(31)32-18)14-16-9-6-12-29-16)20(30-15-7-2-1-3-8-15)24-19-10-4-5-11-25(19)21/h1-13H,14H2/b18-13- |
InChI Key |
ZZFTVFSXPQZPHS-AQTBWJFISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=CO5 |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC5=CC=CO5 |
Origin of Product |
United States |
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